molecular formula C6H6O6 B032068 cis-Aconitic acid CAS No. 585-84-2

cis-Aconitic acid

Cat. No. B032068
CAS RN: 585-84-2
M. Wt: 174.11 g/mol
InChI Key: GTZCVFVGUGFEME-IWQZZHSRSA-N
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Description

Synthesis Analysis

cis-Aconitic acid is naturally synthesized in the tricarboxylic acid (TCA) cycle, an essential metabolic pathway in cells. It can also be produced through biotechnological processes involving microorganisms like Aspergillus terreus, which convert citric acid to cis-aconitic acid and further to itaconic acid, highlighting the role of cis-aconitic acid decarboxylase in this conversion (Kanamasa et al., 2008).

Molecular Structure Analysis

The molecular structure of cis-aconitic acid reveals an intramolecular hydrogen bond between two carboxylic acid groups linked by a C=C double bond, with a complex intermolecular hydrogen-bond pattern. This configuration imparts specific chemical properties and reactivity to the molecule (Nagel et al., 1996).

Chemical Reactions and Properties

cis-Aconitic acid participates in several chemical reactions, including decarboxylation to form itaconic acid, a process catalyzed by cis-aconitic acid decarboxylase in certain microorganisms. This reaction is of significant interest due to itaconic acid's industrial relevance (Dwiarti et al., 2002). Moreover, cis-aconitic acid can undergo isomerization to trans-aconitic acid, an unusual intermediate in some biosynthetic pathways for itaconic acid production (Geiser et al., 2015).

Physical Properties Analysis

The thermal behavior of cis-aconitic acid, along with its isomers, has been studied to understand its stability and decomposition pathways. These studies are crucial for industrial processes involving high temperatures and for understanding the acid's behavior in biological systems (Wyrzykowski et al., 2011).

Chemical Properties Analysis

cis-Aconitic acid's chemical properties, including its reactivity and interactions with other molecules, are influenced by its unique molecular structure. The presence of multiple carboxylic groups and a double bond provides reactive sites for chemical transformations, essential for its metabolic and potential industrial applications.

For more insights and detailed analyses on cis-aconitic acid and its applications, including references to scientific research and studies, visit consensus.app.

Scientific Research Applications

  • Bio-based Plasticizer

    • Application : Aconitic acid can function as a bio-based plasticizer .
    • Method : It can be sustainably sourced from renewable, inexpensive sources such as sugarcane, molasses, and sweet sorghum syrup .
    • Results : The use of aconitic acid as a plasticizer can provide additional income to the sugar industry through downstream industrial applications .
  • Cross-linker

    • Application : Aconitic acid can be used as a cross-linker .
    • Method : Similar to its use as a plasticizer, aconitic acid can be sourced from renewable feedstock .
    • Results : The use of aconitic acid as a cross-linker can contribute to the development of valuable and multi-functional polyesters .
  • Tissue Engineering

    • Application : Aconitic acid can be used in the formation of polyesters that have been used in tissue engineering .
    • Method : The exact method of application in tissue engineering is not specified in the source .
    • Results : The use of aconitic acid in tissue engineering can lead to the development of valuable and multi-functional polyesters .
  • Antifungal Agent

    • Application : Aconitic acid can confer unique survival advantages to some plants as an antifungal agent .
    • Method : Aconitic acid plays various biological roles within cells as an intermediate in the tricarboxylic acid cycle .
    • Results : The use of aconitic acid as an antifungal agent can help plants store fixed pools of carbon .
  • Fermentation Inhibitor

    • Application : Aconitic acid has been reported as a fermentation inhibitor .
    • Method : The exact method of application as a fermentation inhibitor is not specified in the source .
    • Results : The use of aconitic acid as a fermentation inhibitor can potentially affect the growth and metabolism of certain microorganisms .
  • Anti-inflammatory Agent

    • Application : Aconitic acid has been reported as an anti-inflammatory agent .
    • Method : The exact method of application as an anti-inflammatory agent is not specified in the source .
    • Results : The use of aconitic acid as an anti-inflammatory agent can potentially have therapeutic benefits .
  • Intermediate in Citric Acid Cycle

    • Application : The conjugate base of cis-Aconitic acid, cis-Aconitate, is an intermediate in the isomerization of citrate to isocitrate in the citric acid cycle .
    • Method : It is acted upon by the enzyme aconitase .
  • Pharmaceuticals Production

    • Application : cis-Aconitic acid is used as an intermediate in the production of pharmaceutical substances .
    • Method : The specific method of application in pharmaceuticals production is not specified in the source .
    • Results : The use of cis-Aconitic acid in pharmaceuticals production can lead to the development of various drugs .
  • Determination of Organic Acids in Plant Tissues

    • Application : cis-Aconitic acid can be used as a standard for the determination of organic acids in plant tissues .
    • Method : The specific method of application is not specified in the source .
    • Results : The use of cis-Aconitic acid can help in accurate determination of organic acids in plant tissues .
  • Raw Material for Various Industrial Products

    • Application : Itaconic acid, which can be derived from cis-Aconitic acid, is used as a monomer to form polymers that are widely used as raw materials for latex, synthetic resins, adhesives, paint, additives for acrylic resin fibers and paper .
    • Method : The specific method of application is not specified in the source .
    • Results : The use of cis-Aconitic acid in this way can contribute to the production of a wide range of industrial products .
  • Intermediate in Citric Acid Cycle

    • Application : The conjugate base of cis-Aconitic acid, cis-Aconitate, is an intermediate in the isomerization of citrate to isocitrate in the citric acid cycle .
    • Method : It is acted upon by the enzyme aconitase .
  • Pharmaceuticals Production

    • Application : cis-Aconitic acid is used as an intermediate in the production of pharmaceutical substances .
    • Method : The specific method of application in pharmaceuticals production is not specified in the source .
    • Results : The use of cis-Aconitic acid in pharmaceuticals production can lead to the development of various drugs .
  • Determination of Organic Acids in Plant Tissues

    • Application : cis-Aconitic acid can be used as a standard for the determination of organic acids in plant tissues .
    • Method : The specific method of application is not specified in the source .
    • Results : The use of cis-Aconitic acid can help in accurate determination of organic acids in plant tissues .
  • Raw Material for Various Industrial Products

    • Application : Itaconic acid, which can be derived from cis-Aconitic acid, is used as a monomer to form polymers that are widely used as raw materials for latex, synthetic resins, adhesives, paint, additives for acrylic resin fibers and paper .
    • Method : The specific method of application is not specified in the source .
    • Results : The use of cis-Aconitic acid in this way can contribute to the production of a wide range of industrial products .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

As a top value-added chemical, aconitic acid may function as a chemical precursor or intermediate for high-value downstream industrial and biological applications . These downstream applications include use as a bio-based plasticizer, cross-linker, and the formation of valuable and multi-functional polyesters that have also been used in tissue engineering . Aconitic acid also plays various biological roles within cells as an intermediate in the tricarboxylic acid cycle and in conferring unique survival advantages to some plants as an antifeedant, antifungal, and means of storing fixed pools of carbon . Aconitic acid has also been reported as a fermentation inhibitor, anti-inflammatory, and a potential nematicide . Since aconitic acid can be sustainably sourced from renewable, inexpensive sources such as sugarcane, molasses, and sweet sorghum syrup, there is enormous potential to provide multiple streams of additional income to the sugar industry through downstream industrial and biological applications .

properties

IUPAC Name

(Z)-prop-1-ene-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1-
Source PubChem
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InChI Key

GTZCVFVGUGFEME-IWQZZHSRSA-N
Source PubChem
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Canonical SMILES

C(C(=CC(=O)O)C(=O)O)C(=O)O
Source PubChem
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Isomeric SMILES

C(/C(=C/C(=O)O)/C(=O)O)C(=O)O
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Molecular Formula

C6H6O6
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DSSTOX Substance ID

DTXSID30883449
Record name cis-Aconitic acid
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Molecular Weight

174.11 g/mol
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Physical Description

White to yellowish solid; [Hawley], Solid, colourless or yellow crystals, leaves, or plates; pleasant winey acid taste; almost odourless
Record name Aconitic acid
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Boiling Point

542.00 to 543.00 °C. @ 760.00 mm Hg
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Solubility

1 G DISSOLVES IN 5.5 ML WATER @ 13 °C, 2 ML @ 25 °C; SOL IN 2 PARTS 88% ALCOHOL @ 12 °C; SLIGHTLY SOL IN ETHER, 400.0 mg/mL, soluble in water and alcohol
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Product Name

cis-Aconitic acid

Color/Form

LEAFLETS & PLATES FROM WATER, WHITE CRYSTALLINE POWDER, WHITE OR YELLOWISH CRYSTALLINE SOLID

CAS RN

585-84-2, 499-12-7
Record name cis-Aconitic acid
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Record name 1-Propene-1,2,3-tricarboxylic acid
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Melting Point

194-195 °C (WITH DECOMP), 125 °C
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Record name cis-Aconitic acid
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Synthesis routes and methods

Procedure details

Trans-aconitic acid (0.17 g, 1.0 mmol) and trifluoroacetic acid salt of β-Ala--Arg(Mts)--Leu--Asp(OBn)--Ser(Bn)--NH--iPr (SEQ ID NO:11) (3.23 g, 3.0 mmol) were condensed with CDI in DMF. The product was treated as in Example 73 to obtain the objective compound in the protected form (0.67 g, 0.22 mmol). The protected compound was dissolved in trifluoroacetic acid (10 ml), added with a trifuluoroacetic acid solution of 1M-trifluoromethanesulfonic acid/thioanisole/m-cresol with ice cooling at 0° C. and allowed to react for 1 hour to eliminate the protective group on the side chains and at the terminal of the peptide. The reaction mixture was poured into ether, and resulted oily precipitate was dissolved in distilled water, washed with ethyl acetate, passed through an anion-exchange resin column (Amberlite IRA400; C1 form) to convert the product into hydrochloride and lyophilized to obtain the objective aconitic acid (β-Ala--Arg--Leu--Asp--Ser--NH--iPr)3 (SEQ ID NO:11)3 (0.29 g, 0.15 mmol).
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
trifluoromethanesulfonic acid thioanisole m-cresol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
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Quantity
0 (± 1) mol
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solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,460
Citations
MG Steiger, PJ Punt, AFJ Ram, D Mattanovich… - Metabolic …, 2016 - Elsevier
… It was found that MttA preferentially transports cis-aconitic acid over citric acid and does not … MttA can be used in further strain engineering strategies to transport cis-aconitic acid to the …
Number of citations: 53 www.sciencedirect.com
S Kanamasa, L Dwiarti, M Okabe, EY Park - Applied microbiology and …, 2008 - Springer
… to be derived from cis-aconitic acid via catalysis by cis-aconitic acid decarboxylase (CAD) in … detecting itaconic acid as a product from cis-aconitic acid as a substrate. This result reveals …
Number of citations: 147 link.springer.com
JA Ambler, EJ Roberts - The Journal of organic chemistry, 1948 - ACS Publications
… chemical reactions used to determine cis-aconitic acid. … , but the strontium salt of cis-aconitic acid precipitates as the hexa… a study of the stability of cis-aconitic acid and its alkali salts at …
Number of citations: 40 pubs.acs.org
L Dwiarti, K Yamane, H Yamatani, P Kahar… - Journal of bioscience and …, 2002 - Elsevier
… cis-Aconitic acid decarboxylase (CAD) was assumed to be a … The K,,, value for cisaconitic acid was determined as 2.45 … was incubated with 0.4 ml of cis-aconitic acid solution (final …
Number of citations: 84 www.sciencedirect.com
HA Krebs, LV Eggleston - Biochemical Journal, 1944 - ncbi.nlm.nih.gov
… of cis-aconitic acid in the sample. However, whilst it is posAible to remove cis-aconitic acid from … We have not yet found a method which removes cis-aconitic acid, quantitatively without …
Number of citations: 142 www.ncbi.nlm.nih.gov
DP de Oliveira, E de Faria Garcia… - Planta …, 2022 - thieme-connect.com
… cis-Aconitic acid reduced in vitro the release of TNF-α and phosphorylation of IκBα in … of cis-aconitic acid-induced anti-inflammatory effects. In conclusion, cis-aconitic acid has significant …
Number of citations: 6 www.thieme-connect.com
N Nagel, U Endruschat, H Bock - Acta Crystallographica Section C …, 1996 - scripts.iucr.org
… cis-Aconitic acid (cis-1-propene-1,2,… cis-Aconitic acid is commercially available. Crystals were obtained by isothermal distillation of petrol ether in a saturated solution of cis-aconitic acid …
Number of citations: 2 scripts.iucr.org
O Gawron, KP Mahajan - Biochemistry, 1966 - ACS Publications
… obtained by subsequent methylation was the triester of7-methyl-vcyano-cis-aconitic acid. … anhydride from Zra/zs-aconitic acid invariably gave cisaconitic acid. A ready explanation is not …
Number of citations: 13 pubs.acs.org
R Bentley, CP Thiessen - Science, 1955 - science.org
… obtained with preparations of a soluble enzyme, cis-aconitic acid decarboxylase (5). These … M phosphate -buffer (pH 5.6), with cis-aconitic acid added as a neutral sodium salt from side …
Number of citations: 42 www.science.org
T Tabuchi, N Serizawa, S Ohmomo - Agricultural and Biological …, 1974 - Taylor & Francis
… The isolation of 2-methyl-cis-aconitic acid provides the first evidence for the occurrence of the acid in living organisms, although Gawron and MahajanZI chemically synthesized the acid …
Number of citations: 22 www.tandfonline.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.